Cas no 40461-77-6 (b-L-Lyxofuranose)

b-L-Lyxofuranose structure
b-L-Lyxofuranose structure
Nome del prodotto:b-L-Lyxofuranose
Numero CAS:40461-77-6
MF:C5H10O5
MW:150.129902362823
CID:332122
PubChem ID:12312600

b-L-Lyxofuranose Proprietà chimiche e fisiche

Nomi e identificatori

    • b-L-Lyxofuranose
    • beta-L-Lyxofuranose (9CI)
    • UNII-UE7K1ZD1HU
    • 40461-77-6
    • CHEBI:156663
    • beta-L-lyxo-pentofuranose
    • (2S,3R,4S,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol
    • .BETA.-L-LYXOFURANOSE
    • (2S,3R,4S,5S)-5-(HYDROXYMETHYL)OXOLANE-2,3,4-TRIOL
    • beta-L-Lyxofuranose
    • DTXSID80487411
    • SCHEMBL4419432
    • UE7K1ZD1HU
    • WURCS=2.0/1,1,0/[a221h-1b_1-4]/1/
    • beta-L-Lyxf
    • b-L-Lyxf
    • Inchi: InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m0/s1
    • Chiave InChI: HMFHBZSHGGEWLO-RSJOWCBRSA-N
    • Sorrisi: OC[C@@H]1O[C@H](O)[C@H](O)[C@@H]1O

Proprietà calcolate

  • Massa esatta: 150.05282342g/mol
  • Massa monoisotopica: 150.05282342g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 117
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 90.2Ų
  • XLogP3: -2

b-L-Lyxofuranose Letteratura correlata

  • 1. Nucleophilic displacement reactions in carbohydrates. Part VIII. Identification of the minor products from the reactions of 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose and 2,3-O-isopropylidene-5-O-p-tolylsulphonyl-L-rhamnofuranose with sodium methoxide
    J. S. Brimacombe,F. Hunedy J. Chem. Soc. C 1968 2701
  • 2. 393. Use of the allyl ether as a protecting group in a new synthesis of L-lyxose
    Roy Gigg,C. D. Warren J. Chem. Soc. 1965 2205
  • 3. Displacement reactions of acyclic carbohydrate derivatives. Part II. A 1,4-methoxyl group migration following acetal participation: 4-O-methyl-L-lyxose
    N. A. Hughes,P. R. H. Speakman J. Chem. Soc. C 1967 1182
  • 4. Nucleophilic displacement reactions in carbohydrates. Part V. Reaction of 2,3-O-isopropylidene-5-O-methylsulphonyl-D-lyxofuranose with sodium methoxide: aldehyde-group participation
    J. S. Brimacombe,F. Hunedy,L. C. N. Tucker J. Chem. Soc. C 1968 1381
  • Natascha Ghaschghaie,Thomas Hoffmann,Martin Steinborn,Peter Klüfers Dalton Trans. 2010 39 5535
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd